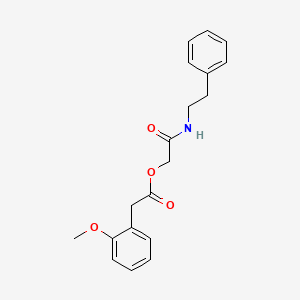

2-Oxo-2-(phenethylamino)ethyl 2-(2-methoxyphenyl)acetate

Description

2-Oxo-2-(phenethylamino)ethyl 2-(2-methoxyphenyl)acetate is a synthetic ester derivative combining two pharmacophoric moieties:

- Phenethylamino-oxoethyl group: Derived from ethyl oxamate, this segment features a secondary amide linkage to a phenethylamine group.

- 2-(2-Methoxyphenyl)acetate: A substituted phenylacetic acid ester with an ortho-methoxy group, influencing steric and electronic properties.

The compound is hypothesized to serve as an intermediate in medicinal chemistry, particularly for prodrugs or bioactive molecules targeting neurological or anti-inflammatory pathways . Its molecular formula is C₁₉H₂₀N₂O₅ (calculated molar mass: 356.38 g/mol), with structural complexity contributing to unique physicochemical and biological behaviors.

Properties

IUPAC Name |

[2-oxo-2-(2-phenylethylamino)ethyl] 2-(2-methoxyphenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-23-17-10-6-5-9-16(17)13-19(22)24-14-18(21)20-12-11-15-7-3-2-4-8-15/h2-10H,11-14H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTJVUDDWRLJDRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)OCC(=O)NCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(phenethylamino)ethyl 2-(2-methoxyphenyl)acetate typically involves the reaction of phenethylamine with ethyl 2-(2-methoxyphenyl)acetate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(phenethylamino)ethyl 2-(2-methoxyphenyl)acetate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The phenethylamino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily recognized for its role in medicinal chemistry, particularly in the development of drugs targeting various biological pathways.

Antidepressant Activity

Research indicates that derivatives of phenethylamines, including this compound, exhibit significant antidepressant properties by interacting with serotonin receptors. For instance, studies have shown that modifications in the phenethylamine structure can enhance binding affinity to the 5-HT receptor subtypes, which are crucial in treating depression and anxiety disorders .

Antifungal Properties

Recent investigations have highlighted the antifungal activity of compounds related to 2-Oxo-2-(phenethylamino)ethyl 2-(2-methoxyphenyl)acetate. A case study demonstrated that derivatives showed effective inhibition against Botrytis cinerea, a common plant pathogen, indicating potential agricultural applications .

Neuroprotective Effects

The neuroprotective effects of phenethylamine derivatives have been explored in various studies. These compounds may offer protection against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .

Case Study 1: Antidepressant Efficacy

A study evaluated the antidepressant effects of various phenethylamine derivatives, including 2-Oxo-2-(phenethylamino)ethyl 2-(2-methoxyphenyl)acetate. The findings suggested that specific structural modifications enhanced the compound's efficacy in animal models of depression.

Case Study 2: Agricultural Applications

In agricultural research, a series of experiments were conducted to assess the antifungal properties of this compound against Botrytis cinerea. The results indicated a significant reduction in fungal growth at concentrations as low as 50 µg/mL, suggesting its potential as a biopesticide.

Mechanism of Action

The mechanism of action of 2-Oxo-2-(phenethylamino)ethyl 2-(2-methoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Ethyl (2-Methoxyphenyl)aminoacetate (CAS 7267-26-7)

- Structure: Shares the 2-methoxyphenyl and oxoacetate groups but lacks the phenethylamino and ethyl 2-(2-methoxyphenyl)acetate moieties.

- Applications : Used as a pharmaceutical intermediate, particularly in synthesizing pyrazole derivatives with anti-inflammatory and antimicrobial activities .

- Key Differences: Smaller molecular weight (223.23 g/mol vs. 356.38 g/mol). Synthesis: Prepared via diazonium salt reactions, contrasting with the target compound’s likely multi-step synthesis involving amidation and esterification .

Ethyl 2-Oxo-2-(arylamino)acetates (General Class)

- Structure: Derivatives with varying aryl groups (e.g., aniline, p-methoxyphenyl) instead of phenethylamino.

- Synthesis : Produced by reacting ethyl 2-chloro-2-oxoacetate with anilines, followed by dichloride formation using PCl₅ .

- Dichloride intermediates in this class are precursors to unsymmetrical oxalamides, whereas the target compound’s ester groups may favor hydrolysis to active acids .

1,3,4-Oxadiazole-Based Acetates

- Structure : Feature 1,3,4-oxadiazole rings linked to naphthofuran or substituted phenyl groups (e.g., compounds 9–14 in ).

- Bioactivity : Exhibit antibacterial activity against Staphylococcus aureus, attributed to oxadiazole’s electron-deficient heterocycle enhancing target binding .

- Key Differences :

Ethyl 2-((2-Methoxy-5-methylphenyl)thio)-2-oxoacetate (CAS 189501-34-6)

- Structure : Replaces oxygen with sulfur in the oxoacetate group and includes a 5-methyl substituent.

- Properties : Sulfur increases electronegativity and may alter metabolic pathways (e.g., resistance to esterases).

- Key Differences :

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Bioactivity/Application |

|---|---|---|---|---|

| Target Compound | C₁₉H₂₀N₂O₅ | 356.38 | Phenethylamino, 2-methoxyphenyl | Pharmaceutical intermediate |

| Ethyl (2-Methoxyphenyl)aminoacetate | C₁₁H₁₃NO₄ | 223.23 | 2-Methoxyphenyl, oxoacetate | Pyrazole precursor |

| Ethyl 2-Oxo-2-(p-methoxyphenyl)acetate | C₁₁H₁₃NO₄ | 223.23 | p-Methoxyphenyl | Oxalamide synthesis |

| Compound 9 () | C₂₄H₂₀N₂O₅ | 416.43 | 7-Methoxynaphthofuran | Antibacterial |

Research Findings and Implications

- Bioactivity Potential: The phenethylamino group in the target compound may enhance interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors), while the ortho-methoxy group could reduce first-pass metabolism via steric hindrance .

- Synthetic Challenges : Ortho-substitution on the phenyl ring complicates synthesis due to steric effects, necessitating optimized coupling reagents or protective strategies .

- Comparative Advantages : Combines the flexibility of phenethylamine with the metabolic stability of methoxyphenyl esters, positioning it as a versatile intermediate for CNS-targeted prodrugs.

Biological Activity

2-Oxo-2-(phenethylamino)ethyl 2-(2-methoxyphenyl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure suggests possible interactions with various biological targets, making it a candidate for further investigation in pharmacology and therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 287.33 g/mol

The presence of the phenethylamine group and the methoxyphenyl moiety is significant for its biological activity, potentially influencing its binding affinity to receptors and enzymes.

The mechanism of action involves interactions with specific molecular targets, including enzymes and receptors. The compound may modulate enzymatic activity or receptor binding, leading to various biological effects. Current research is focused on elucidating these pathways, with preliminary studies suggesting that it may exhibit antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that 2-Oxo-2-(phenethylamino)ethyl 2-(2-methoxyphenyl)acetate possesses significant antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating a strong potential for clinical applications.

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0048 |

| Escherichia coli | 0.0195 |

| Candida albicans | 0.039 |

These results suggest that the compound could be developed as an antimicrobial agent, particularly in treating resistant bacterial strains .

Anticancer Activity

In addition to its antimicrobial effects, the compound has been evaluated for anticancer activity. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Specific cancer lines tested include:

- Breast cancer (MCF-7)

- Lung cancer (A549)

The compound demonstrated IC50 values in the low micromolar range, suggesting a promising therapeutic index.

Case Studies

Several case studies have explored the biological effects of related compounds in the phenethylamine class. For instance, a study on derivatives of phenethylamines reported notable improvements in receptor binding affinity when methoxy groups were introduced at specific positions on the aromatic ring. This insight supports the hypothesis that structural modifications can enhance biological activity .

Research Applications

The compound is being investigated for various applications:

- Medicinal Chemistry : As a potential lead compound for drug development targeting microbial infections and cancer.

- Pharmacology : To understand its interaction with neurotransmitter receptors and its implications in neurological disorders.

- Synthetic Chemistry : As an intermediate in synthesizing other biologically active compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.